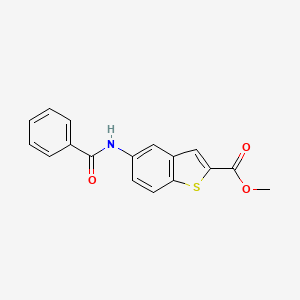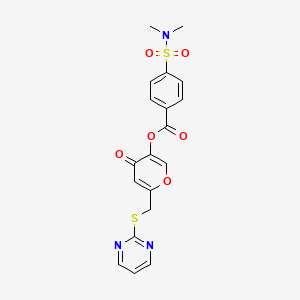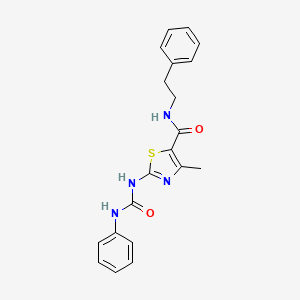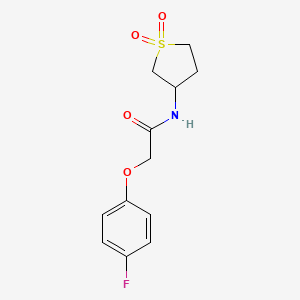![molecular formula C27H17ClN2O3 B2575854 6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one CAS No. 1321899-64-2](/img/no-structure.png)
6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects and explaining the wide occurrence of quinolones in bioactive natural products . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Molecular Structure Analysis
Quinolines, containing a nitrogen group, exhibit important biological activities . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis
The chemical reactions of quinoline derivatives are diverse and depend on the specific structure of the derivative. For example, Bhatt et al. developed a new class of 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives . Their chemical structure was confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies .Scientific Research Applications
Synthesis and Catalysis
The preparation of novel catalysts using quinoline derivatives has been explored for ketone reduction. One study demonstrated the synthesis of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, showing their efficacy in catalytic reactions (Facchetti et al., 2016).
Spectroscopic Characterization and Computational Studies
Quinoline derivatives have been characterized using DFT and TD-DFT/PCM calculations to determine their molecular structure, spectroscopic properties, NLO, and NBO analyses. This provides insights into their electronic structure and potential applications in materials science and pharmacology (Wazzan et al., 2016).
Optical and Photovoltaic Properties
Studies have also focused on the optical and photovoltaic properties of quinoline derivatives, especially in thin-film applications. These compounds exhibit significant potential in organic-inorganic photodiode fabrication, showcasing their utility in solar energy conversion and electronic devices (Zeyada et al., 2016).
Coordination Chemistry
The adaptable coordination chemistry of quinoline derivatives towards metals like zinc and mercury has been explored, highlighting their versatility and potential in the development of novel coordination compounds with diverse applications, from catalysis to material science (Ardizzoia et al., 2010).
Biological Applications
Quinoline derivatives have been investigated for their biological applications, including sensing biological Zn(II) and antimicrobial activities. Studies reveal their potential as biologically relevant sensors and as lead compounds for the development of new antimicrobial agents (Nolan et al., 2005); (Tseng et al., 2013).
Mechanism of Action
The mechanism of action of quinoline derivatives can vary greatly depending on the specific derivative and its intended use. For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Future Directions
There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one' involves the condensation of 2-amino-4-chloroacetophenone with 2-oxo-3-phenylpropanoic acid to form 6-chloro-3-(3-phenyl-2-oxo-1-propenyl)-2-phenylquinolin-4(1H)-one, which is then reacted with 3-aminoprop-2-enoic acid to form the final product.", "Starting Materials": [ "2-amino-4-chloroacetophenone", "2-oxo-3-phenylpropanoic acid", "3-aminoprop-2-enoic acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-chloroacetophenone with 2-oxo-3-phenylpropanoic acid in the presence of acetic anhydride and pyridine to form 6-chloro-3-(3-phenyl-2-oxo-1-propenyl)-2-phenylquinolin-4(1H)-one.", "Step 2: Reaction of 6-chloro-3-(3-phenyl-2-oxo-1-propenyl)-2-phenylquinolin-4(1H)-one with 3-aminoprop-2-enoic acid in the presence of triethylamine and DMF to form the final product '6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one'." ] } | |
CAS RN |
1321899-64-2 |
Molecular Formula |
C27H17ClN2O3 |
Molecular Weight |
452.89 |
IUPAC Name |
6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H17ClN2O3/c28-19-11-12-22-20(15-19)24(16-6-2-1-3-7-16)25(27(33)30-22)23(31)13-10-18-14-17-8-4-5-9-21(17)29-26(18)32/h1-15H,(H,29,32)(H,30,33)/b13-10+ |
InChI Key |
DDOJKAMRKGNSMT-JLHYYAGUSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC5=CC=CC=C5NC4=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2575771.png)



![(Z)-N-(5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2575776.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2575778.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2575781.png)

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate](/img/structure/B2575783.png)

![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2575789.png)


